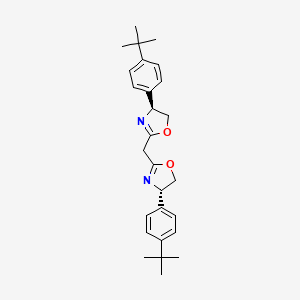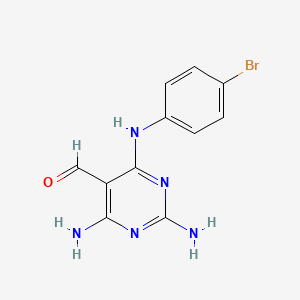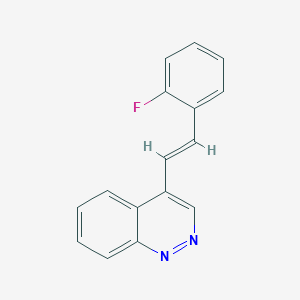![molecular formula C27H20N2O3S B12929281 N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide CAS No. 88207-44-7](/img/structure/B12929281.png)
N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-(Phenylsulfonyl)-1H-indol-2-yl)phenyl)benzamide is a complex organic compound that features a sulfonyl group attached to an indole ring, which is further connected to a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1-(Phenylsulfonyl)-1H-indol-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of N-(2-vinylphenyl)amides with thiols in the presence of a persulfate-activated charcoal mixture in aqueous acetonitrile solution at 50°C . This reaction follows a radical pathway where persulfate acts as the oxygen source for the formation of the sulfone group.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(1-(Phenylsulfonyl)-1H-indol-2-yl)phenyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur at the indole or benzamide moieties.
Common Reagents and Conditions:
Oxidation: Persulfate-activated charcoal mixture.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-(2-(1-(Phenylsulfonyl)-1H-indol-2-yl)phenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(2-(1-(Phenylsulfonyl)-1H-indol-2-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to active sites, thereby inhibiting the function of target proteins. This compound may also interfere with specific signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
N-(Phenylsulfonyl)benzamides: These compounds share the sulfonyl and benzamide groups but differ in the attached substituents.
N-(2-Benzoyl-phenyl)benzamide: Similar structure but with a benzoyl group instead of a sulfonyl group.
Uniqueness: N-(2-(1-(Phenylsulfonyl)-1H-indol-2-yl)phenyl)benzamide is unique due to its indole ring, which imparts specific electronic and steric properties, making it distinct from other sulfonyl benzamides.
Propriétés
Numéro CAS |
88207-44-7 |
|---|---|
Formule moléculaire |
C27H20N2O3S |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
N-[2-[1-(benzenesulfonyl)indol-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C27H20N2O3S/c30-27(20-11-3-1-4-12-20)28-24-17-9-8-16-23(24)26-19-21-13-7-10-18-25(21)29(26)33(31,32)22-14-5-2-6-15-22/h1-19H,(H,28,30) |
Clé InChI |
CUCZNWICWHRXDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC4=CC=CC=C4N3S(=O)(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


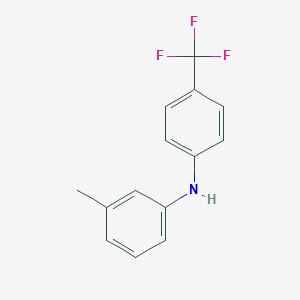
![4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12929207.png)
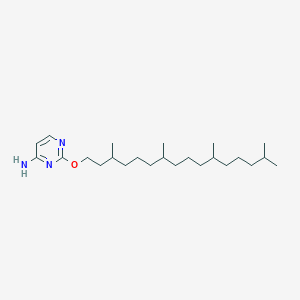
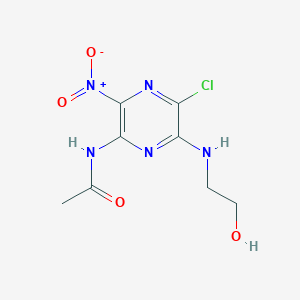
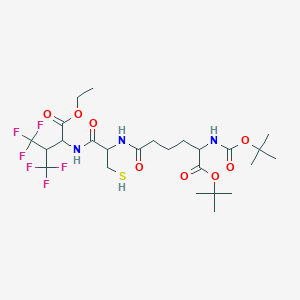
![3-(1h-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one](/img/structure/B12929222.png)
![Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12929228.png)
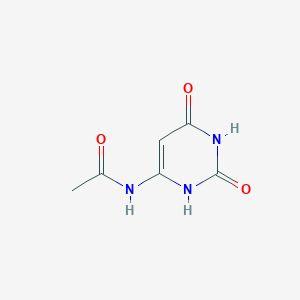

![8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12929241.png)
